molecular formula C24H26N6O5 B2481387 5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-77-0

5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2481387
CAS No.: 1251568-77-0
M. Wt: 478.509
InChI Key: DPHWQMSHSNXPLH-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a structurally complex molecule featuring a 1,2,3-triazole core substituted with:

  • A 2-methylphenyl group at the N1 position.
  • A 5-amino-4-carboxamide moiety at the C4 position.
  • A [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl group at the N1 position.

The 3,4,5-trimethoxyphenyl substituent on the oxazole ring is notable for its electron-rich aromatic system, which may enhance interactions with hydrophobic binding pockets in biological targets . The compound’s synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods described for related triazole derivatives (e.g., oxime formation, cyclization, and amidation) . Structural characterization would employ techniques such as NMR, mass spectrometry, and X-ray crystallography, as seen in similar compounds .

Properties

IUPAC Name

5-amino-N-(2-methylphenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5/c1-13-8-6-7-9-16(13)26-23(31)20-22(25)30(29-28-20)12-17-14(2)35-24(27-17)15-10-18(32-3)21(34-5)19(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHWQMSHSNXPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its immunomodulatory effects, antitumor activity, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C22H25N5O4C_{22}H_{25}N_{5}O_{4}, and it features a triazole ring and an oxazole moiety, which are often associated with various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its immunomodulatory and anticancer properties. The following sections summarize key findings from various studies.

Immunomodulatory Effects

Studies have shown that derivatives of isoxazole and triazole compounds can modulate immune responses. For instance:

  • In vitro Studies : The compound has been observed to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS), suggesting immunosuppressive properties. Specifically, it reduced TNF-α production in human blood cultures .
  • In vivo Studies : The compound demonstrated a dual role in vivo by stimulating the inductive phase of delayed-type hypersensitivity (DTH) while inhibiting the eliciting phase. This suggests potential applications in conditions requiring modulation of immune responses .

Antitumor Activity

The antitumor potential of compounds similar to this compound is notable:

  • Cell Line Studies : Various derivatives have shown selective cytotoxicity against different human cancer cell lines. For example, structural modifications have been linked to enhanced activity against breast and colon cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Structural Feature Effect on Activity
Triazole RingEssential for immunomodulation
Oxazole MoietyEnhances antitumor activity
Substituents on Aromatic RingsInfluence on solubility and bioavailability

Case Studies

Several case studies illustrate the biological effects of similar compounds:

  • Case Study 1 : A derivative with a modified oxazole ring exhibited significantly lower IC50 values in breast cancer cell lines compared to its parent compound. This indicates that slight alterations in structure can lead to substantial changes in efficacy .
  • Case Study 2 : In a model of autoimmune disease, administration of an isoxazole derivative similar to our compound resulted in reduced symptoms and improved survival rates in animal models. This highlights the potential therapeutic applications of such compounds in autoimmune disorders .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties . Research has shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit the growth of cancer cells such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 85% in some cases . The structural features of the compound contribute to its ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes within the bacteria . This application is particularly relevant in the context of rising antibiotic resistance.

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor . Compounds similar to this triazole derivative have been studied for their ability to inhibit lipoxygenase activity, which is crucial in inflammatory processes and could lead to therapeutic strategies for treating inflammatory diseases . The inhibition of such enzymes can help in managing conditions like asthma and arthritis.

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions that allow for various structural modifications. These modifications can enhance its pharmacological properties or alter its biological activity. For example, introducing different substituents on the triazole ring or modifying the oxazole moiety can lead to compounds with improved efficacy or reduced toxicity .

Drug Delivery Systems

Recent advancements in drug delivery systems have also highlighted the potential use of compounds like this triazole derivative in targeted therapy . By encapsulating such molecules in nanoparticles or liposomes, it is possible to enhance their bioavailability and reduce side effects associated with traditional chemotherapy . This application is particularly promising for improving treatment outcomes in cancer therapy.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits growth of various cancer cell linesPercent growth inhibition > 85% in specific cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteriaDisruption of bacterial cell wall synthesis
Enzyme InhibitionInhibits lipoxygenase activityPotential therapeutic strategy for inflammatory diseases
SynthesisMulti-step synthesis allows for structural modificationsEnhances pharmacological properties
Drug Delivery SystemsPotential use in targeted therapy through nanoparticles or liposomesImproved bioavailability and reduced side effects

Case Study 1: Anticancer Efficacy

In a study published by ACS Publications, a series of triazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, suggesting that structural features play a critical role in biological activity .

Case Study 2: Antimicrobial Activity

A pharmacological study focused on the antimicrobial properties of related compounds demonstrated significant effectiveness against resistant strains of bacteria. The study highlighted the need for novel antibiotics amid rising resistance levels and suggested that further exploration into triazole derivatives could yield promising candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,3-triazole-4-carboxamides with diverse substitutions. Below is a comparative analysis of its structural and functional features against analogous molecules:

Structural Comparison

Compound Name Key Structural Features Potential Implications
Target Compound 3,4,5-Trimethoxyphenyl-oxazolylmethyl, 2-methylphenyl, carboxamide Enhanced hydrophobicity and steric bulk; potential tubulin-binding activity .
5-Amino-1-(2-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide () Lacks oxazolylmethyl group; simpler phenyl substitution Reduced complexity; possibly lower target specificity .
5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide () Thienylmethyl and urea-like substituents Improved solubility; potential for hydrogen bonding .
5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () Fluorinated benzyl groups Increased metabolic stability; enhanced bioavailability .
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () Bis(4-methoxyphenyl) groups Symmetric substitution; potential for dual binding interactions .

Functional and Pharmacological Implications

  • Target Compound : The 3,4,5-trimethoxyphenyl group is associated with microtubule disruption in anticancer agents (e.g., combretastatin analogs). The oxazole ring may confer rigidity, improving binding affinity .
  • Fluorinated Analogs () : Fluorine atoms enhance lipophilicity and resistance to oxidative metabolism, making these derivatives suitable for CNS targets .

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